![molecular formula C14H20O3 B1522552 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid CAS No. 1183487-83-3](/img/structure/B1522552.png)

2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid

Übersicht

Beschreibung

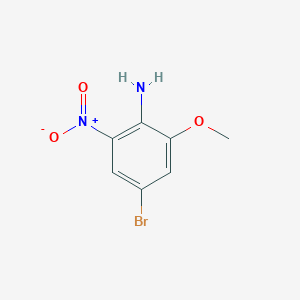

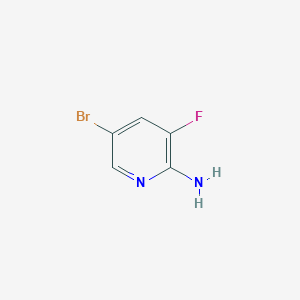

“2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid” is a chemical compound with the CAS Number: 1183487-83-3. It has a molecular weight of 236.31 and is also known by the IUPAC name 2-(4-isobutoxyphenyl)-2-methylpropanoic acid .

Molecular Structure Analysis

The molecular structure of “2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid” can be represented by the InChI code: 1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 236.31. The compound has a density of 1.1±0.1 g/cm³, a boiling point of 430.7±33.0 °C at 760 mmHg, and a flash point of 149.7±18.9 °C .Wissenschaftliche Forschungsanwendungen

Medicine: Analgesic and Anti-inflammatory Applications

This compound is an analog of ibuprofen and shares similar pharmacological properties. It acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, mediators of inflammation and pain. It can be used to study the analgesic and anti-inflammatory effects in experimental models, potentially leading to the development of new NSAIDs .

Pharmacology: Role in Drug Development

In pharmacology, this compound’s structural similarity to ibuprofen makes it valuable for comparative studies in drug metabolism and pharmacokinetics. Researchers can investigate its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how structural modifications affect these parameters .

Biochemistry: Enzyme Inhibition Studies

Biochemically, it serves as a tool to study the COX enzyme’s structure-activity relationship. By observing how this molecule interacts with COX, scientists can gain insights into the enzyme’s active site and design more effective COX inhibitors .

Industrial Uses: Intermediate in Chemical Synthesis

Industrially, this compound can be used as an intermediate in the synthesis of other chemical entities. Its phenylpropanoic acid core is a versatile building block for creating a variety of derivatives with potential applications in material science, synthetic chemistry, and as precursors for more complex molecules .

Environmental Science: Ecotoxicology Studies

In environmental science, the compound’s effects on various biological systems can be studied to assess its ecotoxicological impact. This includes investigating its biodegradability, persistence in the environment, and potential bioaccumulation in wildlife .

Analytical Chemistry: Standard in Quantitative Analysis

In analytical chemistry, it can be used as a reference standard for calibrating instruments and validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantitative analysis of similar compounds .

Molecular Biology: Study of Gene Expression

Molecular biologists can use this compound to study the gene expression changes it induces in cells. This can provide insights into the molecular mechanisms underlying its pharmacological effects and help identify potential targets for new drugs .

Material Science: Polymer Research

In material science, the compound’s structural moiety can be incorporated into polymers to study the effects on the material’s properties, such as flexibility, durability, and reactivity. This can lead to the development of new materials with improved characteristics .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTFWXQBGIXJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)

![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)

![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)

![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)